Viridiol
Overview
Description
Viridiol is a furanosteroid, a class of polycyclic natural products isolated from fungi. It is closely related to viridin and wortmannin, which are known for their potent biological activities, particularly as inhibitors of phosphoinositide 3-kinases . This compound has a highly oxygenated skeleton containing a [5,6,6,6]-tetracyclic structure in addition to a furan ring .
Mechanism of Action
Target of Action
Viridiol is a steroid antibiotic agent that primarily targets Phosphatidylinositol 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them crucial in cancer development and progression .
Mode of Action
This compound interacts with its primary target, PI3K, by inhibiting its activity . This inhibition disrupts the normal functioning of PI3K, leading to reduced cell survival and growth, particularly in cancer cells
Biochemical Pathways
The inhibition of PI3K by this compound affects several downstream pathways. PI3K is known to play a key role in the PI3K/Akt signaling pathway , which is involved in cell cycle progression, survival, and metabolism . By inhibiting PI3K, this compound can potentially disrupt these processes, leading to reduced survival and growth of cancer cells.
Result of Action
The primary result of this compound’s action is the inhibition of PI3K, leading to reduced survival and growth of cancer cells . It also shows necrotic effects on plants and has antifungal effects in vivo . The exact molecular and cellular effects of this compound’s action are still under investigation.
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. These may include temperature, humidity, and pH, among others. Specific studies on how these environmental factors influence this compound’s action are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of viridiol involves several steps, including the construction of the tetracyclic ring skeleton and the all-carbon quaternary center . One approach involves the use of an intramolecular [3+2] cycloaddition to construct the highly substituted D ring containing the key chiral cis-triol fragment . Another method employs a co-catalyzed metal-hydride H atom transfer (MHAT) radical cyclization to form the C-ring and the all-carbon quaternary center at C-10 .
Industrial Production Methods: Most of the reported syntheses are carried out in research laboratories and involve multiple steps with precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Viridiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify its structure and enhance its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium acetate (Pd(OAc)2) for dehydrogenation-cyclization reactions . Other reagents include metal hydrides for radical cyclization and various oxidizing agents for introducing oxygen functionalities .
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Viridiol has a wide range of scientific research applications due to its potent biological activities. It is used in studies related to cancer, as it inhibits phosphoinositide 3-kinases, which are involved in cell growth and survival . Additionally, this compound has shown potential in antifungal and antiviral research . Its unique structure and biological activities make it a valuable compound for drug development and biomedical research .
Comparison with Similar Compounds
Similar Compounds: Viridiol is structurally similar to other furanosteroids such as viridin, wortmannin, and demethoxythis compound . These compounds share a similar tetracyclic skeleton and furan ring, but differ in their functional groups and biological activities .
Uniqueness: What sets this compound apart from its analogs is its specific inhibitory activity against phosphoinositide 3-kinases and its potential for use in antifungal and antiviral research . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
(1R,16R,17S,18S)-16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3/t15-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFRYPNQHUUMQ-HUYLIWGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H]([C@@H]([C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23820-80-6 | |
Record name | Viridiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023820806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIRIDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F736Q9A8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Viridiol is primarily recognized for its phytotoxic activity, meaning it is harmful to plants. [, , , , , ]
ANone: this compound causes necrotic spots on ash cotyledons [] and inhibits seed germination and root growth. Studies have shown its effectiveness against various weeds, particularly annual composite species, with less impact on monocots. []
ANone: Yes, this compound has shown cytotoxicity against HeLa and KB cells in laboratory settings, suggesting potential applications in cancer research. []
ANone: The molecular formula of this compound is C20H18O6, and its molecular weight is 358.36 g/mol. []
ANone: Researchers utilize a range of spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D, including COSY, HSQC, HMBC, NOESY, ROESY), mass spectrometry, and polarimetry. [, , , ]
ANone: While composted chicken manure can support the growth of Trichoderma virens and this compound production, it requires substantial nutrient supplementation, particularly sucrose, and this compound degrades rapidly in this medium. []
ANone: Current research primarily focuses on this compound's biological activities. Its catalytic properties, if any, have not been extensively studied or reported in the provided literature.
ANone: Yes, GIAO calculations have been employed to determine the (13)C NMR chemical shifts of this compound, providing structural confirmation. []
ANone: While specific SAR studies are not detailed in the provided research, structural modifications, such as the conversion of Viridin to this compound, have shown to significantly alter its biological activity, shifting from fungistatic to phytotoxic. [] Further research is needed to fully elucidate the SAR of this compound and its analogues.
ANone: this compound exhibits limited stability, particularly in media like composted chicken manure. [] Developing effective formulations and storage methods to maintain its stability remains a challenge.
ANone: The provided research primarily focuses on this compound's biological characterization and potential applications. Detailed information on specific SHE regulations is not included.
ANone: While this compound exhibits promising bioactivity, research also explores alternative biocontrol agents. For instance, other Trichoderma species and their metabolites, such as gliotoxin and gliovirin, are being investigated for their potential in controlling plant diseases. [, , ]
ANone: While the exact date of discovery is not specified in the provided research, this compound has been a subject of study since at least the 1970s, with early research focusing on its isolation and characterization from Trichoderma viride. []
ANone: Key milestones include:
- Early isolation and characterization: Initial studies successfully isolated and characterized this compound from Trichoderma species, laying the foundation for understanding its chemical structure and properties. []
- Elucidation of phytotoxic activity: Research unveiled this compound's potent phytotoxic effects, particularly its ability to inhibit plant growth and development, highlighting its potential as a natural herbicide. [, ]
- Exploration of production methods: Investigations into utilizing composted chicken manure as a medium for Trichoderma virens growth and this compound production represent efforts towards developing sustainable and scalable production systems. []
- Unveiling cytotoxic potential: Recent studies demonstrating this compound's cytotoxicity against human cancer cell lines mark a significant milestone, opening avenues for exploring its potential in anticancer therapies. []
ANone: this compound research offers interdisciplinary opportunities spanning:
- Agriculture: Developing bio-based herbicides using this compound as an active ingredient, exploring its potential for weed control, and investigating its impact on various plant species. [, , ]
- Pharmaceuticals: Investigating this compound's cytotoxic activity against cancer cell lines, exploring its potential as a lead compound for anticancer drug development, and understanding its mechanism of action in human cells. []
- Microbial ecology: Studying the ecological roles of this compound and its producing fungi, such as Trichoderma species, in various environments, and understanding their interactions with other organisms. [, ]
- Natural product chemistry: Synthesizing this compound and its analogs, exploring structure-activity relationships, and developing novel derivatives with enhanced or modified biological activities. [, , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.